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molecular formula C11H9NO B1584201 4-Phenoxypyridine CAS No. 4783-86-2

4-Phenoxypyridine

Cat. No. B1584201
M. Wt: 171.19 g/mol
InChI Key: OATKXQIGHQXTDO-UHFFFAOYSA-N
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Patent
US06849732B2

Procedure details

Phenol (2.82 kg, 30.0 mol) was heated to 50° C. and 4-chloropyridine hydrochloride (1.5 kg, 10.0 mol) was added. The resulting solution was heated at 150° C. for 15 hours. The dark amber solution was cooled to 25° C. then poured into 3 M aqueous sodium hydroxide (16 L). The aqueous was extracted with dichloromethane (3×4 L). The combined organic was washed with 1 M sodium hydroxide (2×4 L), water (4 L), and brine (4 L) then dried over sodium sulfate and filtered. The solvent was removed under vacuum and the residual oil was dissolved in hexanes (6 L). The mixture was cooled to −60° C. with stirring and the resulting solid was collected by filtration and dried to give 1.1 kg of 4-phenoxypyridine (64% yield). mp 46-49° C. 1H NMR (300 MHz, CDCl3) δ 8.45 (dd, J=1.5, 8 Hz, 2H), 7.41 (dd, J=12, 12 Hz, 2H), 7.28 (dd, J=12, 1H), 7.06 (d, J=12 Hz, 2H), 6.84 (dd, J=1.5, 8 Hz, 2H).
Quantity
2.82 kg
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
1.5 kg
Type
reactant
Reaction Step Two
Quantity
16 L
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.Cl[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[OH-].[Na+]>>[O:7]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.82 kg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
4-chloropyridine hydrochloride
Quantity
1.5 kg
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Step Three
Name
Quantity
16 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The dark amber solution was cooled to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with dichloromethane (3×4 L)
WASH
Type
WASH
Details
The combined organic was washed with 1 M sodium hydroxide (2×4 L), water (4 L), and brine (4 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in hexanes (6 L)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −60° C.
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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